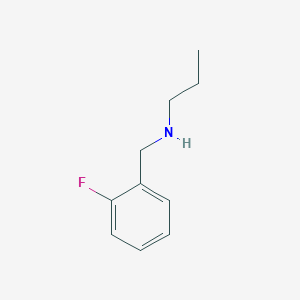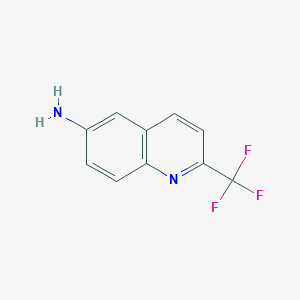
2-(Trifluoromethyl)quinolin-6-amine
説明
2-(Trifluoromethyl)quinolin-6-amine is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinolin-6-amine consists of a quinoline ring with a trifluoromethyl group (-CF3) attached to the second carbon atom and an amine group (-NH2) attached to the sixth carbon atom .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinolin-6-amine is a solid substance with a molecular weight of 212.17 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Application 1: Antitumor Agents with Microtubule Polymerization Inhibitory Activity
- Summary of the Application : A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized as microtubule-targeted agents (MTAs). These compounds were evaluated for their cytotoxicity activity against PC3, K562, and HeLa cell lines .
- Methods of Application or Experimental Procedures : The compounds were synthesized through a structural optimization strategy. Their cytotoxicity activity was evaluated against various cell lines .
- Results or Outcomes : The half maximal inhibitory concentration (IC50) of certain compounds suggested that their anti-proliferative activities against HeLa cell lines were better than combretastatin A-4. For example, compound 5e showed higher anti-proliferative activity against PC3, K562, and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively . Further mechanism study indicated that compound 5e was a new class of tubulin inhibitors. It disrupted the tubulin network in HeLa cells, arrested HeLa cells at the G2/M phase, and induced cell apoptosis in a dose-dependent manner .
Application 2: Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Summary of the Application : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Therefore, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
- Methods of Application or Experimental Procedures : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Results or Outcomes : These reactions have aroused great interest and gave us a clear direction for future research .
Application 3: Development of New Pesticides and Insecticides
- Summary of the Application : The trifluoromethyl pyridine functional group is present in many pesticides and insecticides . Molecules derived from 2-(Trifluoromethyl)quinolin-6-amine are useful for developing new pesticides and insecticides to enhance therapeutic activity .
- Methods of Application or Experimental Procedures : The amide and amine derivatives of trifluoromethyl pyridine were prepared using commercially available and inexpensive starting materials .
- Results or Outcomes : The synthesized molecules could potentially enhance the therapeutic activity of pesticides and insecticides .
Safety And Hazards
特性
IUPAC Name |
2-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZVMKZTCUPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640608 | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinolin-6-amine | |
CAS RN |
952182-53-5 | |
| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



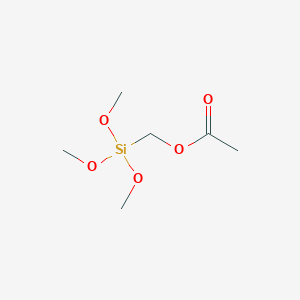
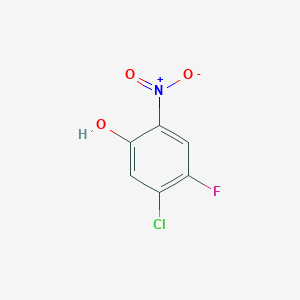
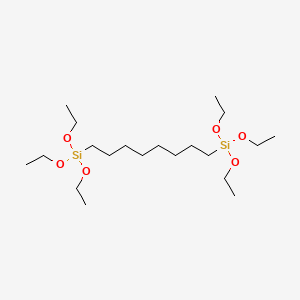
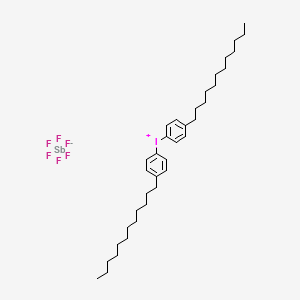
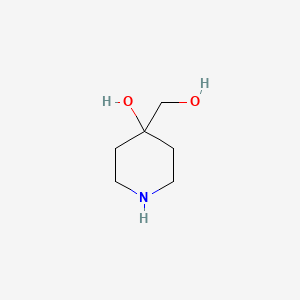
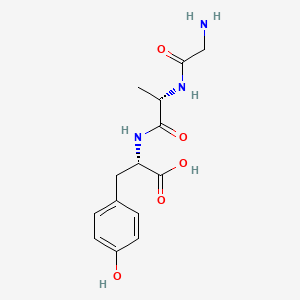
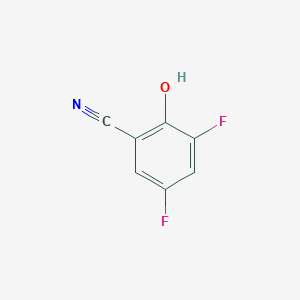
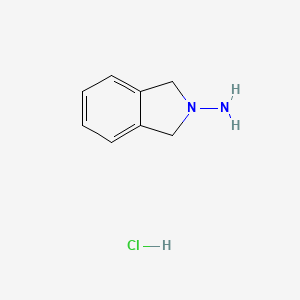
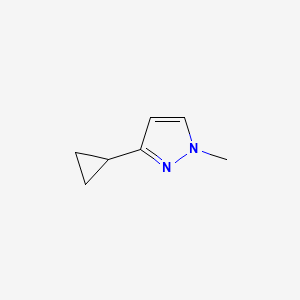
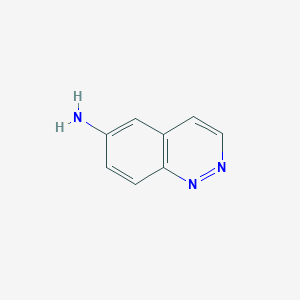
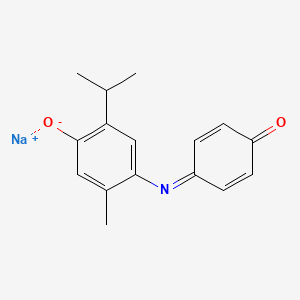
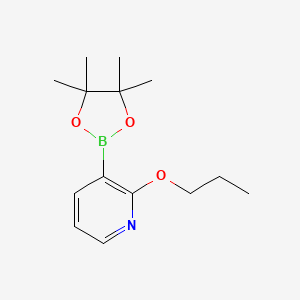
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
